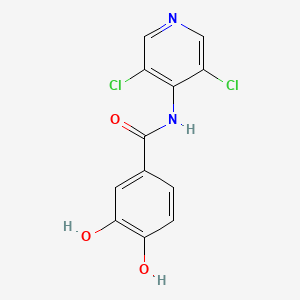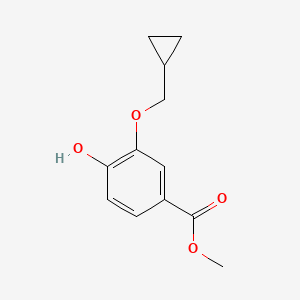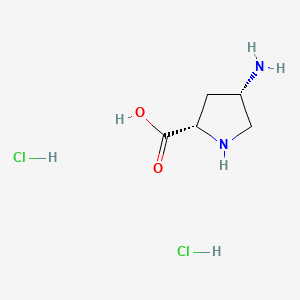
(2S,4S)-4-氨基吡咯烷-2-羧酸二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride” is a chemical compound with the molecular formula C5H12Cl2N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H12Cl2N2O2 . The exact mass is 202.02800 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight is 203.06700 . Other physical and chemical properties such as density, boiling point, and melting point are not available .科学研究应用
了解羧酸对生物催化剂的抑制作用
羧酸已被发现作为微生物的潜在抑制剂,浓度低于所需的产量和滴度,展示了它们作为微生物抑制剂的效力,通常用作食品防腐剂。本综述重点介绍了己酸、辛酸、癸酸和月桂酸等羧酸对大肠杆菌和酿酒酵母的影响,旨在确定代谢工程策略以提高微生物的鲁棒性。关键影响包括损伤细胞膜和降低微生物内部 pH 值,细胞膜性质和细胞内 pH 值的变化通常与耐受性增加有关 (Jarboe、Royce 和 Liu,2013)。
羧酸生物等排体的最新进展
新型羧酸生物等排体已显示出克服与含羧酸药物相关的问题的希望,例如毒性、代谢稳定性降低或通过生物膜的被动扩散有限。本综述总结了自 2013 年以来新型羧酸生物等排体的最新应用,重点关注这些取代带来的生物活性、选择性或理化性质的变化,以及它们的优缺点。对羧酸盐生物等排体的持续兴趣突出了在现代药物设计中克服挑战所需的创新方法 (Horgan 和 O'Sullivan,2021)。
用于羧酸萃取的溶剂开发
从稀释水流中液-液萃取 (LLX) 羧酸是回收用作生物基塑料起点的羧酸的关键技术。本综述讨论了 LLX 的溶剂开发,包括离子液体等新溶剂以及包含胺和有机磷萃取剂的传统溶剂的改进。它还涵盖了可能有助于溶剂选择和再生策略的溶剂性质模型,强调需要溶剂交换策略以最大限度地提高酸回收效率,同时最小化能源成本 (Sprakel 和 Schuur,2019)。
安全和危害
作用机制
Target of Action
The primary target of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, also known as 4-Amino-cis-L-proline Dihydrochloride, is the 6-oxocamphor hydrolase . This enzyme is found in Rhodococcus sp., a type of bacteria .
Mode of Action
The compound interacts with its target, the 6-oxocamphor hydrolase, by catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction . This results in the production of the optically active (2R,4S)-beta-campholinic acid .
Biochemical Pathways
It’s known that the compound plays a role in the metabolism of certain organic compounds, specifically in the cleavage of carbon-carbon bonds in the bicyclic beta-diketone 6-oxocamphor .
Result of Action
The result of the compound’s action is the production of the optically active (2R,4S)-beta-campholinic acid . This is achieved through the cleavage of carbon-carbon bonds in the bicyclic beta-diketone 6-oxocamphor .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves the reaction of L-proline with acrolein to obtain 4-formylproline. This is followed by a reductive amination with ammonium acetate to yield (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid. The final step involves the addition of hydrochloric acid to obtain the dihydrochloride salt form of the compound.", "Starting Materials": ["L-proline", "acrolein", "ammonium acetate", "hydrochloric acid"], "Reaction": ["1. L-proline is reacted with acrolein to obtain 4-formylproline.", "2. The 4-formylproline is subjected to a reductive amination reaction with ammonium acetate to yield (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid.", "3. The resulting compound is treated with hydrochloric acid to obtain the dihydrochloride salt form of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid."] } | |
CAS 编号 |
16257-84-4 |
分子式 |
C5H11ClN2O2 |
分子量 |
166.60 g/mol |
IUPAC 名称 |
(2S,4S)-4-aminopyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4-;/m0./s1 |
InChI 键 |
KFYHJLCLHXYOLW-MMALYQPHSA-N |
手性 SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)N.Cl |
SMILES |
C1C(CNC1C(=O)O)N.Cl.Cl |
规范 SMILES |
C1C(CNC1C(=O)O)N.Cl |
同义词 |
(4S)-4-Amino-L-proline; 4-Amino-L-cis-proline Dihydrochloride; (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-ACETYL-1-[2.5-DISULFOPHENYL]-2-PYRAZDIN-5ONE,DIPOTASSIUM](/img/no-structure.png)
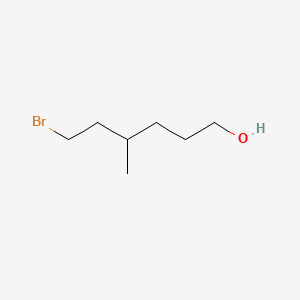


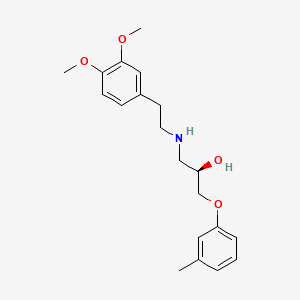
![3-[3-(Propan-2-yl)oxaziridin-2-yl]propanoic acid](/img/structure/B592589.png)


